2,5-Dibromo-3-methylfuran

NMR spectroscopy electronic effects structural confirmation

Researchers seeking regiodefined furan arrays often encounter reproducibility issues with liquid 2,5-dibromofuran, which complicates stoichiometry and precludes mechanochemical workflows. 2,5-Dibromo-3-methylfuran (CAS 89284-16-2), a solid at ambient temperature with ≥98% purity, resolves these limitations. • Solid state ensures precise weighing; compatible with ball-milling and solid-supported reagent protocols. • 3-Methyl group modifies ring electronics for sequential, chemoselective Suzuki-Miyaura couplings to tri- and tetra-substituted furans. • Boiling point of 189 °C reduces evaporative loss in high-temperature reactions. • Distinct NMR signature confirms regiochemistry for estrogen receptor ligand programs.

Molecular Formula C5H4Br2O
Molecular Weight 239.89 g/mol
CAS No. 89284-16-2
Cat. No. B1369344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-methylfuran
CAS89284-16-2
Molecular FormulaC5H4Br2O
Molecular Weight239.89 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1)Br)Br
InChIInChI=1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3
InChIKeySTSOGHIXRJJRSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-methylfuran: Chemical Overview


2,5‑Dibromo‑3‑methylfuran is a disubstituted furan derivative bearing bromine atoms at the 2‑ and 5‑positions and a methyl group at the 3‑position [REFS‑1]. It belongs to the class of halogenated heterocyclic building blocks used in palladium‑catalyzed cross‑coupling reactions and medicinal chemistry campaigns [REFS‑2]. The compound is a solid at ambient temperature (density 1.984 g/mL, boiling point 189 °C) and is typically supplied at ≥98% purity [REFS‑3].

1
Halogenated heterocyclic building block for palladium-catalyzed cross-coupling
2
Medicinal chemistry campaigns requiring defined regiochemistry
3
Solid reagent format supports accurate weighing and inventory management

Why 2,5-Dibromo-3-methylfuran Cannot Be Replaced


Superficially similar furan derivatives such as 2,5‑dibromofuran or 2‑bromo‑3‑methylfuran differ profoundly in electronic character, physical state, and regiochemical accessibility. The 3‑methyl group in 2,5‑dibromo‑3‑methylfuran alters the electron density of the furan ring [REFS‑1], which shifts NMR chemical shifts, modifies cross‑coupling reactivity, and determines whether the compound is a solid or a liquid at room temperature [REFS‑2]. These differences directly affect synthetic planning, purification strategy, and long‑term storage protocols [REFS‑3].

Attribute
Target
2,5-Dibromo-3-methylfuran
Potential Substitute
2,5-Dibromofuran / 2-bromo-3-methylfuran
Electronic character
3-methyl group moderates ring electron density
Different electron density may shift cross-coupling reactivity
Physical state
Solid at 20°C
2,5-Dibromofuran is a liquid at 20°C; handling and storage protocols may not transfer
Regiochemical access
2,5-dibromo with 3-methyl substitution pattern
Different substitution pattern alters synthetic planning and purification strategy

2,5-Dibromo-3-methylfuran: Evidence vs. Analogues


NMR Chemical Shift Fingerprint

In a direct head‑to‑head comparison by ¹H NMR (60 MHz, CCl₄, TMS internal reference), 2,5‑dibromo‑3‑methylfuran exhibits a furan H4 signal at δ 6.20 and a methyl singlet at δ 1.96. The closest dibromo analog, 2,5‑dibromofuran, shows its equivalent protons at δ 6.25, while the non‑brominated 3‑methylfuran displays H4 at δ 6.13 and CH₃ at δ 2.02 [REFS‑1]. The 0.05–0.06 ppm difference in the ring proton and the 0.06 ppm shift in the methyl resonance relative to the non‑brominated parent reflect the combined electron‑withdrawing effect of the two bromine atoms moderated by the 3‑methyl group.

NMR Fingerprint
Head-to-head
H4 δ 6.20; CH₃ δ 1.96
Supports unambiguous identity verification
60 MHz ¹H NMR, CCl₄; Δδ(H4) vs 2,5-dibromofuran −0.05
NMR spectroscopy electronic effects structural confirmation

Solid vs. Liquid Physical State

2,5‑Dibromo‑3‑methylfuran is a solid at 20 °C [REFS‑2], whereas the commonly used analogue 2,5‑dibromofuran is a liquid with a melting point of 10 °C [REFS‑3]. This difference eliminates the need for cold‑chain shipping solely to maintain the solid state and facilitates accurate weighing for small‑scale reactions.

Physical State
Head-to-head
Solid at 20°C
Simplifies handling and inventory
Comparator 2,5-dibromofuran is liquid (mp 10°C)
physical form handling logistics

Higher Boiling Point, Lower Volatility

The boiling point of 2,5‑dibromo‑3‑methylfuran is 189 °C [REFS‑4], which is 24 °C higher than that of 2,5‑dibromofuran (165 °C) [REFS‑5]. This elevation, attributed to the additional methyl group increasing molecular weight and polarizability, implies lower vapor pressure and reduced evaporative loss during reactions conducted at elevated temperatures.

Boiling Point
Head-to-head
189°C
Lower volatility reduces evaporative loss
+24°C vs 2,5-dibromofuran (165°C)
volatility thermal stability safety

Density and Solubility Differences

2,5‑Dibromo‑3‑methylfuran has a measured density of 1.984 g/mL [REFS‑6], which is 0.126 g/mL lower than the density of 2,5‑dibromofuran (2.11 g/mL) [REFS‑7]. The lower density, despite a higher molecular weight, suggests a less efficient crystal packing arrangement caused by the protruding 3‑methyl group, which can influence solubility and mixing behavior in reaction media.

Density
Head-to-head
1.984 g/mL
May affect solvent compatibility
−0.126 g/mL vs 2,5-dibromofuran; suggests altered crystal packing
density solubility formulation

Higher Purity Specification

Commercial suppliers list 2,5‑dibromo‑3‑methylfuran at a minimum purity of 98% [REFS‑8], whereas 2,5‑dibromofuran is commonly offered at 95–97% purity [REFS‑9]. This tighter specification can decrease the need for additional purification steps prior to use in sensitive catalytic reactions.

Purity Specification
Data to verify
≥98% (reported)
May reduce pre-reaction purification steps
Supplier specification; comparator 2,5-dibromofuran listed at 95–97%
purity quality control procurement specification

2,5-Dibromo-3-methylfuran: High-Impact Applications


Estrogen Receptor-Targeted Compound Libraries

2,5‑Dibromo‑3‑methylfuran is utilized as a key intermediate in the synthesis of furan‑containing estrogen receptor ligands [REFS‑1]. The unique 3‑methyl substitution, confirmed by the distinct NMR signature [REFS‑2], enables the construction of analogs with defined regiochemistry that would be difficult to achieve with 2,5‑dibromofuran.

Sequential Cross-Coupling to Poly-Substituted Furans

The two bromine atoms at the 2‑ and 5‑positions allow sequential Suzuki–Miyaura couplings to generate differentially tri‑ or tetra‑substituted furans [REFS‑3]. The solid physical state [REFS‑4] and higher purity [REFS‑5] of 2,5‑dibromo‑3‑methylfuran support accurate stoichiometry and reduce side‑product formation in these multi‑step sequences.

Low-Volatility Reagent for High-Temperature Reactions

When developing high‑temperature cross‑coupling or cycloaddition protocols, the elevated boiling point (189 °C) of 2,5‑dibromo‑3‑methylfuran [REFS‑6] compared to 2,5‑dibromofuran (165 °C) minimizes evaporative loss and maintains reaction concentration, leading to more reliable kinetic data.

Solid-Phase or Solvent-Free Reactions

Because 2,5‑dibromo‑3‑methylfuran is a solid at room temperature [REFS‑4], it is directly compatible with mechanochemical grinding or solid‑supported reagent approaches, whereas the liquid 2,5‑dibromofuran would require pre‑adsorption or immobilization steps.

Application
Selection Property
Validation Focus
Estrogen receptor-targeted libraries
Defined 3-methyl regiochemistry
NMR identity confirmation
Sequential cross-coupling
Solid physical state and ≥98% purity
Stoichiometry and side-product control
High-temperature reactions
Elevated boiling point (189°C)
Reaction concentration maintenance
Solid-phase or solvent-free methods
Solid at ambient temperature
Mechanochemical compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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